Cas no 435345-45-2 (1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)

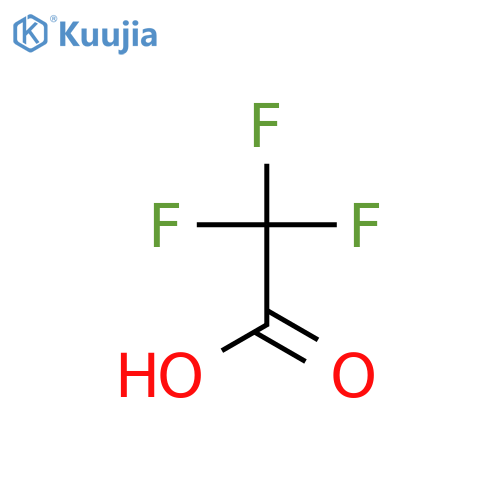

435345-45-2 structure

商品名:1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 化学的及び物理的性質

名前と識別子

-

- Aceticacid, 2,2,2-trifluoro-

- 1-(4-FLUOROBENZYL)PIPERAZINE

- Aceticacid

- 1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid

- AKOS015852786

- 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

- 435345-45-2

- 1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate

- Z3234818837

-

- インチ: InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)

- InChIKey: DTQVDTLACAAQTR-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)C(O)=O

計算された属性

- せいみつぶんしりょう: 308.11479041g/mol

- どういたいしつりょう: 308.11479041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- ゆうかいてん: 64-65 °C

- 屈折率: 1.5255-1.5275

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008547-500mg |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |

435345-45-2 | 500mg |

2730.0CNY | 2021-07-13 | ||

| TRC | F925930-10mg |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |

435345-45-2 | 10mg |

$ 65.00 | 2022-06-04 | ||

| TRC | F925930-50mg |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |

435345-45-2 | 50mg |

$ 115.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008547-500mg |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |

435345-45-2 | 500mg |

2730CNY | 2021-05-07 | ||

| TRC | F925930-5mg |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate |

435345-45-2 | 5mg |

$ 50.00 | 2022-06-04 |

1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

435345-45-2 (1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate) 関連製品

- 599-00-8(Trifluoroacetic Acid-d)

- 381-73-7(2,2-difluoroacetic acid)

- 304851-95-4(yttrium trifluoroacetate hydrate)

- 2923-16-2(Potassium trifluoroacetate)

- 3336-58-1(ammonium trifluoroacetate)

- 37737-28-3(YttriumTrifluoroacetate (~90%))

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量